N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine
Description
N,N-Diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine is a spirocyclic compound featuring a benzopyran ring fused to a naphtho[2,1-b]pyran system via a spiro junction at position 2 of the benzopyran and position 3' of the naphthopyran. The diethylamine group at position 7 introduces electron-donating properties, which may influence its photophysical and chemical behavior.
Properties
CAS No. |
58186-56-4 |
|---|---|
Molecular Formula |
C25H23NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N,N-diethylspiro[benzo[f]chromene-3,2'-chromene]-7'-amine |
InChI |
InChI=1S/C25H23NO2/c1-3-26(4-2)20-11-9-19-13-15-25(28-24(19)17-20)16-14-22-21-8-6-5-7-18(21)10-12-23(22)27-25/h5-17H,3-4H2,1-2H3 |
InChI Key |
BOGTVUXFYUTKBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran and naphthopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Photophysical and Spectral Properties
Key Observations :
- Spiro-oxazine derivatives (e.g., SINO-1) exhibit longer thermal relaxation times than pyran-based systems due to steric hindrance stabilizing the open form .
Reactivity and Functionalization
- Vilsmeier Formylation : Used in to introduce aldehyde groups to naphthofuranpyrazoles. Similar methods could functionalize the benzopyran ring of the target compound .
- Cyclocondensation : demonstrates the utility of triethyl orthoformate in forming triazolo-pyrimidine rings, a strategy applicable to modifying the naphthopyran subunit .
Biological Activity
N,N-Diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine (CAS Number: 58186-56-4) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.45 g/mol. The compound features a complex spiro structure which contributes to its unique biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many spiro compounds have been studied for their ability to inhibit specific kinases involved in cancer progression.
- Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Certain benzopyran derivatives show activity against various bacterial strains.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, spiro compounds have been noted for their ability to induce apoptosis in cancer cells through the inhibition of critical signaling pathways.
| Compound | Cell Line | EC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 1.7 | Inhibition of Pim Kinases |
| N,N-Diethylspiro... | TBD | TBD | TBD |
Antimicrobial Activity
Research has also highlighted antimicrobial properties in related compounds. While specific data on this compound is limited, its structural analogs have shown promise against various pathogens.
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A study investigating the antiproliferative effects of spiro compounds on leukemia cell lines demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. -
Antioxidant Evaluation :
Another research effort assessed the antioxidant capacity of related benzopyran derivatives using DPPH radical scavenging assays, indicating a strong potential for free radical neutralization. -
Kinase Inhibition :
The potential for this compound to inhibit kinases like Pim has been suggested based on structural similarities with known inhibitors. This could lead to further exploration in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
